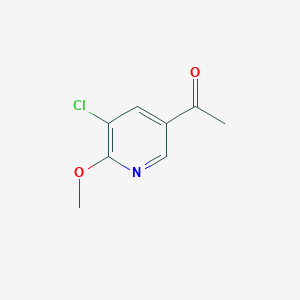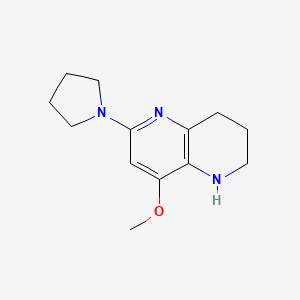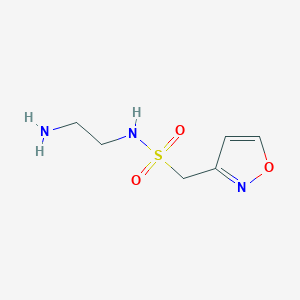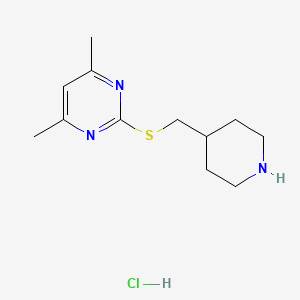
6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine (EMPA) is an organic compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The molecular structure of EMPA includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a pyridine ring and an ethoxymethyl group attached to the piperidine ring.Applications De Recherche Scientifique
Chemical Reactivity and Derivative Formation
Research into the chemical reactivity of compounds structurally related to 6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine has highlighted their potential in synthesizing a wide range of heterocyclic compounds. For instance, the reactions of 4-dicyanomethylene-2-phenyl-4H-1-benzopyran with nucleophiles, including primary amines, have been explored to yield derivatives with potential applications in medicinal chemistry and materials science. These reactions can lead to the synthesis of pyridine derivatives, which are structurally related to the target compound and exhibit interesting chemical properties (Reynolds, Vanallan, & Petropoulos, 1970).
Supramolecular Structures and Optical Properties
The synthesis and characterization of bis-substituted dicyanoquinodimethanes involving heterocyclic building blocks have demonstrated the formation of expanded supramolecular structures with interesting optical properties, such as strong fluorescence and second harmonic generation (SHG). These findings suggest potential applications in the development of new materials for optoelectronics and photonics. The inclusion of heterocyclic moieties and amine functionalities, as seen in compounds related to 6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine, plays a crucial role in determining the optical and structural properties of these materials (Raghavaiah et al., 2016).
Fluorescence and Emission Properties
The study of trisheterocyclic systems with electron-donating amino groups has revealed significant insights into their structure-dependent fluorescence properties. By modifying the heterocyclic core and substituents, researchers can tune the thermal, redox, and UV-Vis absorption/emission properties of these compounds, indicating potential applications in sensing, imaging, and as emissive materials in electronic devices. The piperidine derivatives, akin to the chemical structure of interest, show how structural variations can impact emission properties and electronic transitions (Palion-Gazda et al., 2019).
Synthesis of Novel Pyridine Derivatives
The synthesis of novel pyridine derivatives using piperidine as a starting material illustrates the versatility of piperidine-based compounds in organic synthesis. These derivatives can serve as precursors for further chemical transformations or as bioactive compounds in drug discovery. Such research underscores the utility of piperidine and its derivatives in the synthesis of complex organic molecules with potential therapeutic applications (Feng, 2011).
Transdermal Permeation Enhancers
Research into esters and amides of hexanoic acid substituted with tertiary amino groups, including piperidin-1-yl derivatives, has explored their activity as transdermal permeation enhancers. This work highlights the potential application of such compounds in improving the delivery of drugs through the skin, enhancing the efficacy of topical formulations (Farsa, Doležal, & Hrabálek, 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that piperidine derivatives can participate in various types of reactions, including suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
Compounds with a piperidine nucleus are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Propriétés
IUPAC Name |
6-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-12-5-3-4-8-16(12)13-7-6-11(14)9-15-13/h6-7,9,12H,2-5,8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONVNBLZBROUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)
![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)
![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)

![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)

